molecular formula C14H26O4 B12561980 2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol CAS No. 185553-09-7

2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol

Cat. No.: B12561980
CAS No.: 185553-09-7
M. Wt: 258.35 g/mol
InChI Key: PZAOVHBXWZNMLC-UHFFFAOYSA-N
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Description

2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Hept-5-en-1-ol Backbone: This can be achieved through a series of reactions including aldol condensation and reduction.

    Introduction of the Ethenyl Group: This step often involves the use of a Wittig reaction or a similar olefination process.

    Attachment of the Methoxy and Propan-2-yl Groups: These groups can be introduced through etherification reactions using appropriate alcohols and alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.

    Chemical Interactions: The compound can participate in various chemical interactions, leading to changes in molecular structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethenyl-7-({[(methyl)oxy]methoxy}methoxy)hept-5-en-1-ol
  • 2-Ethenyl-7-({[(ethyl)oxy]methoxy}methoxy)hept-5-en-1-ol
  • 2-Ethenyl-7-({[(butyl)oxy]methoxy}methoxy)hept-5-en-1-ol

Uniqueness

2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

185553-09-7

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-ethenyl-7-(propan-2-yloxymethoxymethoxy)hept-5-en-1-ol

InChI

InChI=1S/C14H26O4/c1-4-14(10-15)8-6-5-7-9-16-11-17-12-18-13(2)3/h4-5,7,13-15H,1,6,8-12H2,2-3H3

InChI Key

PZAOVHBXWZNMLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCOCOCC=CCCC(CO)C=C

Origin of Product

United States

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